

Comprehensive Spectral Analysis Guide: 7-Bromo-1,2-benzothiazole

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Compound of Interest

Compound Name: 7-Bromo-1,2-benzothiazole

CAS No.: 139036-97-8

Cat. No.: B2770151

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Executive Summary & Structural Context

7-Bromo-1,2-benzothiazole (C

H BrNS) serves as a critical halogenated scaffold in the development of atypical antipsychotics, antimicrobial agents, and organic semiconductors.[1] Its structural integrity relies on the fusion of a benzene ring with an isothiazole ring, where the bromine atom at the C7 position exerts significant electronic influence on the aromatic system.

Accurate characterization is challenging due to the potential for isomerization (vs. 1,3-benzothiazole) and the specific coupling patterns arising from the 7-substitution.[1] This guide provides a self-validating analytical workflow using MS, IR, and NMR.

Structural Parameters[1][2][3][4][5][6][7][8]

- CAS Registry Number: (Analogous reference: 5-bromo isomer is 139037-01-7; 7-bromo is less common, often synthesized de novo).[1]

- Molecular Weight: 214.08 g/mol (based on Br).
- Key Feature: The C7 position is "ortho" to the sulfur bridgehead, creating a unique steric and electronic environment compared to the 4, 5, or 6 isomers.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and isotopic composition.

Theoretical Isotopic Profile

Bromine possesses two stable isotopes,

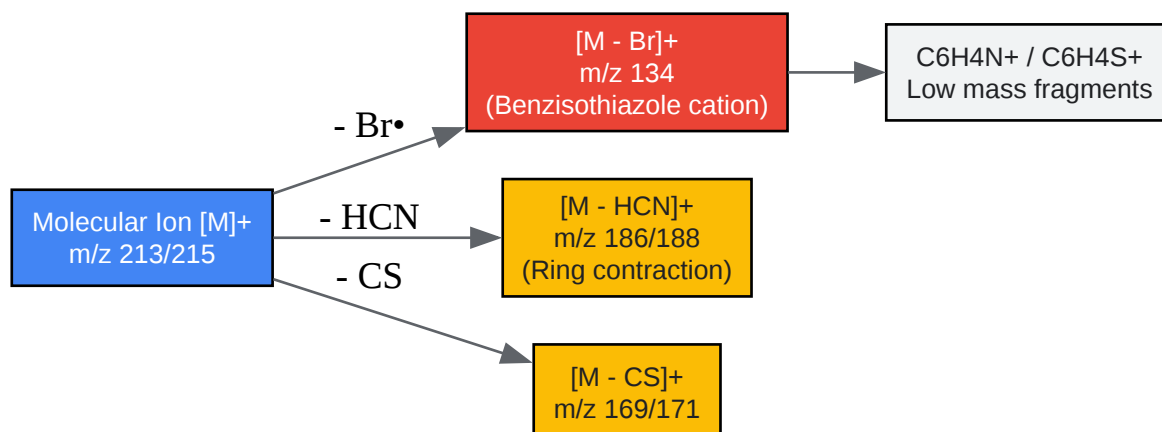
Br (50.69%) and

Br (49.31%). This results in a characteristic 1:1 doublet for the molecular ion peak, a definitive signature for mono-brominated compounds.

Ion Identity	m/z (Theoretical)	Relative Abundance	Description
[M]	212.92	100%	Molecular ion containing Br
[M+2]	214.92	~98%	Molecular ion containing Br
[M-Br]	134.01	Variable	Loss of Bromine radical
[M-HCN]	~186/188	Variable	Fragmentation of Isothiazole ring

Fragmentation Logic (EI-MS)

The fragmentation pathway typically involves the cleavage of the weak N-S bond or the expulsion of small stable molecules like HCN or CS.



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Figure 1: Predicted Electron Impact (EI) fragmentation pathway for **7-Bromo-1,2-benzothiazole**.

Infrared (IR) Spectroscopy

Objective: Identify functional groups and confirm the aromatic substitution pattern.

Characteristic Bands

The 7-bromo substitution alters the "fingerprint" region significantly compared to the unsubstituted parent.[1]

Functional Group	Frequency (cm)	Intensity	Assignment
C-H Stretch (Ar)	3050 - 3090	Weak	Aromatic C-H stretching
C=N Stretch	1620 - 1640	Medium	Isothiazole ring characteristic
C=C Stretch (Ar)	1450 - 1580	Strong	Benzene ring skeletal vibrations
C-Br Stretch	600 - 750	Strong	Aryl-Bromide bond (Key Identifier)
Subst.[1][2] Pattern	740 - 780	Strong	1,2,3-trisubstituted benzene ring (due to 7-Br)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural elucidation. This is the primary method to distinguish the 7-bromo isomer from the 4, 5, or 6-bromo isomers.[1]

H NMR Analysis (Theoretical, 400 MHz, CDCl)

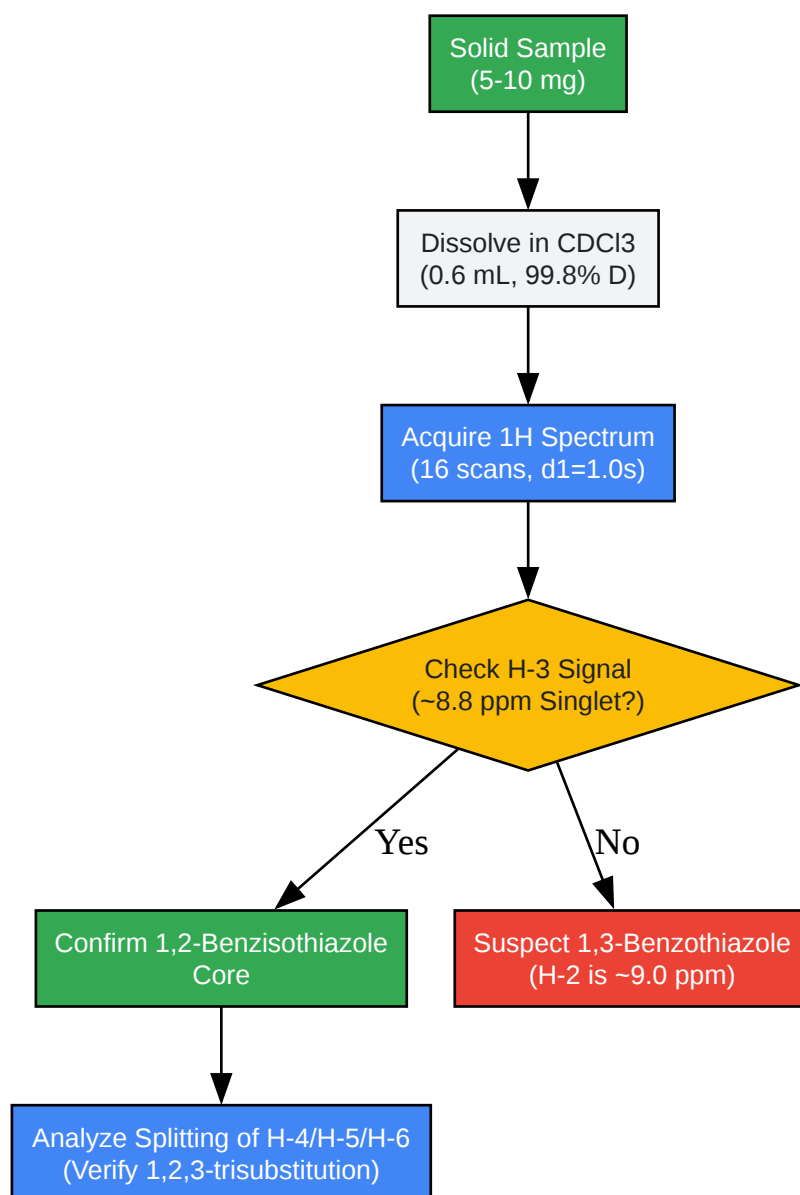
The 1,2-benzisothiazole system has a distinct singlet for the proton on the isothiazole ring (H-3).[1] The benzene ring protons (H-4, H-5, H-6) form an ABC spin system (or AMX depending on field strength) due to the substitution at C-7.[1]

- H-3 (Isothiazole): Most deshielded due to proximity to Nitrogen.[1]
- H-4, H-5, H-6: Aromatic region.[1] H-6 is ortho to the Bromine (C-7) and meta to the bridgehead.[1]

Proton	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-3	8.70 - 8.90	Singlet (s)	-	Adjacent to N=C; diagnostic for benzisothiazole. [1]
H-4	7.85 - 7.95	Doublet (d)		Para to Br; adjacent to bridgehead C3a. [1]
H-6	7.60 - 7.70	Doublet (d)		Ortho to Br; deshielded by -I effect of Br.
H-5	7.35 - 7.45	Triplet (t/dd)		Meta to Br; standard aromatic chemical shift.[1]

C NMR Analysis (Theoretical, 100 MHz, CDCl₃)

- C-7 (C-Br): Distinctive upfield shift relative to C-H carbons due to the heavy atom effect (typically 115-125 ppm).[1]
- C-3 (C=N): Most deshielded carbon (~150-160 ppm).[1]



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Figure 2: Decision tree for verifying the 1,2-benzisothiazole core via NMR.

Experimental Protocols

Sample Preparation for High-Resolution NMR

Causality: High concentration improves S/N ratio for

C, but excessive concentration causes line broadening. Filtration prevents particulate interference.

- Weigh 10 mg of **7-Bromo-1,2-benzothiazole** into a clean vial.
- Add 0.6 mL of CDCl₃
(containing 0.03% TMS as internal standard).
- Sonicate for 30 seconds to ensure complete dissolution.
- Filter through a glass wool plug into a precision 5mm NMR tube.
- Validation: Check lock signal level; it should be stable >80%.

GC-MS Method (Purity & Identity)

Causality: Non-polar column (HP-5) separates based on boiling point/polarity.[1]

- Column: HP-5MS (30m x 0.25mm x 0.25μm).
- Carrier Gas: Helium at 1.0 mL/min constant flow.
- Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).
- Inlet: Split 20:1, 250°C.
- MS Source: 230°C, EI mode (70 eV).
- Self-Validation: The retention time should be distinct from the non-brominated parent (which elutes earlier). The M+ peak must show the 1:1 bromine isotope ratio.

References

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